molecular formula C9H18N4 B13643121 n-((3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine

n-((3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine

Cat. No.: B13643121
M. Wt: 182.27 g/mol
InChI Key: PGJVJGITVXATHZ-UHFFFAOYSA-N
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Description

n-((3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine (CAS: 1343425-47-7) is a secondary amine featuring a 1,2,4-triazole ring substituted with an isopropyl group at the 3-position and a methyl group at the 1-position. The ethanamine moiety is linked via a methylene bridge to the triazole ring. This compound is of interest due to its structural similarity to bioactive molecules, including agrochemical intermediates and psychoactive substances .

Properties

Molecular Formula

C9H18N4

Molecular Weight

182.27 g/mol

IUPAC Name

N-[(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C9H18N4/c1-5-10-6-8-11-9(7(2)3)12-13(8)4/h7,10H,5-6H2,1-4H3

InChI Key

PGJVJGITVXATHZ-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC(=NN1C)C(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 3-Isopropyl-1-methyl-1H-1,2,4-triazole Intermediate

  • The 1-methyl-1H-1,2,4-triazole core can be synthesized via cyclization reactions involving hydrazine derivatives and formamide or related reagents.
  • The isopropyl group is introduced at the 3-position typically through alkylation or substitution reactions using isopropyl halides or equivalents.
  • Methylation at the N-1 position is achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

Coupling with Ethanamine

  • The methylene-functionalized triazole is reacted with ethanamine (ethylamine) under nucleophilic substitution conditions.
  • This step often requires mild heating and the presence of a base or catalyst to facilitate the substitution and avoid side reactions.
  • Purification is achieved through extraction, washing, and drying steps.

Representative Synthetic Route (Based on Patent CN113651762A and Related Literature)

Step Reactants / Reagents Conditions Product / Intermediate Yield (%) Notes
1 1-methyl-1H-1,2,4-triazole + isopropyl halide Alkylation, base (e.g., KOH), solvent (THF) 3-Isopropyl-1-methyl-1H-1,2,4-triazole 70-85 Control temperature to avoid polyalkylation
2 3-Isopropyl-1-methyl-1H-1,2,4-triazole + bromine Bromination, low temperature 5-Bromo-3-isopropyl-1-methyl-1,2,4-triazole 60-75 Use of inert atmosphere recommended
3 5-Bromo derivative + chloromethylamine or formaldehyde + ethanamine Nucleophilic substitution, mild heating This compound 65-80 Purification by extraction and chromatography

Reaction Conditions and Optimization

  • Solvents: Common solvents include tetrahydrofuran (THF), ethanol, dichloromethane, or ethyl acetate depending on the step.
  • Temperature: Reactions are typically conducted between 0°C to reflux temperatures depending on the step to optimize yield and minimize side reactions.
  • Catalysts/Bases: Potassium hydroxide, sodium hydride, or triethylamine are frequently used to deprotonate or activate nucleophiles.
  • Purification: Standard workup includes aqueous washes, drying over sodium sulfate, and purification by column chromatography or recrystallization.

Summary Table of Preparation Methods

Method Aspect Details
Starting materials 1-methyl-1H-1,2,4-triazole, isopropyl halides, ethanamine
Key reagents Bromine, chloromethylamine, bases (KOH, NaH), solvents (THF)
Reaction type Alkylation, bromination, nucleophilic substitution
Typical yields 60-85% per step
Purification methods Extraction, chromatography, recrystallization
Characterization techniques NMR, MS, HPLC

Chemical Reactions Analysis

Types of Reactions

N-((3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanone, while reduction could produce N-((3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanol .

Scientific Research Applications

N-((3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biological pathways. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Key Substituents
Target Compound C₉H₁₇N₄ 181.26 ~2.5 Isopropyl, methyl (triazole)
1-(3-Methyl-1H-triazol-5-yl)ethanamine C₅H₁₀N₄ 126.16 ~1.2 Methyl (triazole)
25I-NBOMe C₁₈H₂₂INO₃ 427.28 ~3.8 Iodo, methoxy (phenyl)

Q & A

Basic: What are the recommended synthetic routes for n-((3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine?

A common approach involves nucleophilic substitution or reductive amination. For example, the triazole core can be functionalized via alkylation using halogenated intermediates (e.g., bromomethyl-triazole derivatives) reacted with ethanamine under basic conditions (e.g., K₂CO₃ in DMF) . Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Reaction progress is monitored via TLC or HPLC. For analogs with similar backbones, refluxing with catalysts like zeolites or pyridine enhances yield .

Basic: What spectroscopic and chromatographic methods validate the compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and amine proton environments. For example, the methylene bridge (-CH₂-) between triazole and ethanamine appears as a triplet (~δ 3.2–3.5 ppm) in ¹H NMR, while the isopropyl group shows split methyl signals (δ 1.2–1.4 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with triazole cleavage .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>95% by UV detection at 254 nm) .

Advanced: How do structural modifications (e.g., substituents on the triazole ring) influence biological activity?

Structure-activity relationship (SAR) studies on analogous triazole derivatives reveal:

  • Isopropyl vs. cyclopropyl substituents: Bulkier groups (e.g., isopropyl) enhance lipophilicity, improving membrane permeability but may reduce solubility. Cyclopropyl analogs show increased metabolic stability .
  • Methyl group at N1: Stabilizes the triazole ring against enzymatic degradation, as seen in protease inhibition assays .
  • Ethanamine chain length: Short chains (e.g., ethanamine vs. propanamine) optimize binding to amine-sensitive targets (e.g., GPCRs) by balancing steric effects and hydrogen bonding .
    Comparative data from analogs like N-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine suggest methoxy groups enhance aromatic interactions in target binding pockets .

Advanced: How should researchers resolve contradictions in bioactivity data across assays?

  • Orthogonal assays: Combine enzymatic inhibition (e.g., fluorescence-based kinase assays) with cell viability (MTT or ATP-luminescence) to distinguish direct target effects from cytotoxicity .
  • Statistical rigor: Use randomized block designs (4+ replicates per condition) to control for batch effects, as applied in phytochemical studies .
  • Metabolic profiling: LC-MS/MS identifies metabolites that may interfere with assays (e.g., oxidative byproducts in liver microsomes) .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking: Use Schrödinger Suite or AutoDock Vina to model binding to triazole-sensitive targets (e.g., cytochrome P450 or histamine receptors). Key interactions include H-bonding between the ethanamine NH and Asp/Glu residues and π-π stacking of the triazole with aromatic side chains .
  • QSAR models: Train on datasets of triazole derivatives with reported IC₅₀ values. Descriptors like logP, polar surface area, and topological torsion correlate with antimicrobial or anticancer activity .
  • MD simulations: Assess binding stability over 100-ns trajectories (AMBER or GROMACS) to identify conformational shifts that weaken target affinity .

Basic: What are the compound’s stability profiles under varying storage conditions?

  • Thermal stability: Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at -20°C in amber vials to prevent photodegradation .
  • pH sensitivity: In aqueous buffers (pH 2–9), the compound remains stable for 24 hours (HPLC monitoring). Avoid strong acids/bases to prevent triazole ring hydrolysis .

Advanced: How does the compound’s environmental fate impact ecotoxicology studies?

  • Biodegradation: Use OECD 301F assays to measure mineralization rates. Triazole rings are recalcitrant, requiring >28 days for 50% degradation in soil .
  • Aquatic toxicity: Daphnia magna acute toxicity (48-h EC₅₀) testing reveals moderate toxicity (EC₅₀ ~10 mg/L), necessitating wastewater treatment via ozonation or activated carbon .

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